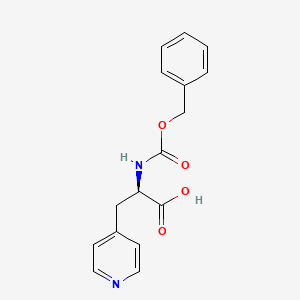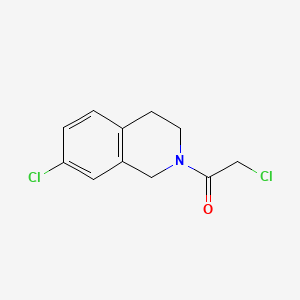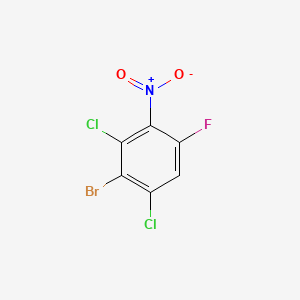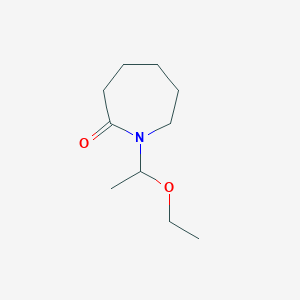
Cbz-4'-pyridyl-D-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH) to produce N-acylsulfonamides . The Cbz group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Cbz-4’-pyridyl-D-Ala typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, coupling reactions to introduce the pyridyl group, and subsequent deprotection steps. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-4’-pyridyl-D-Ala undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The Cbz group can be removed through catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for the removal of the Cbz group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the free amino acid after removal of the Cbz group.
Substitution: Formation of substituted derivatives of Cbz-4’-pyridyl-D-Ala.
Applications De Recherche Scientifique
Cbz-4’-pyridyl-D-Ala has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of Cbz-4’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target. The Cbz group serves as a protective group, preventing unwanted side reactions during synthesis.
Comparaison Avec Des Composés Similaires
Cbz-4’-pyridyl-D-Ala can be compared with other similar compounds, such as:
Cbz-phenylalanine: Similar in structure but with a phenyl group instead of a pyridyl group.
Cbz-tryptophan: Contains an indole group, offering different binding properties.
Cbz-histidine: Features an imidazole group, which can participate in different types of interactions.
The uniqueness of Cbz-4’-pyridyl-D-Ala lies in its pyridyl group, which provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and peptide synthesis.
Propriétés
Numéro CAS |
37535-54-9 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |
Clé InChI |
OZAKUELEMVNARK-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=NC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)

![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)

![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)

amino}-5-methylhexanoic acid](/img/structure/B15298640.png)

![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)




